(E)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c22-16-5-3-15(4-6-16)18-14-19(18)21(26)24-11-9-23(10-12-24)20(25)8-7-17-2-1-13-27-17/h1-8,13,18-19H,9-12,14H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTPMCTWSTVTPB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC=CS2)C(=O)C3CC3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C2=CC=CS2)C(=O)C3CC3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H22FN3O2S
- Molecular Weight : 409.50 g/mol
Structural Features
The compound features several notable structural elements:
- Piperazine Ring : Provides structural rigidity and potential for interactions with biological targets.
- Cyclopropanecarbonyl Group : Enhances lipophilicity and may influence pharmacokinetics.
- Thiophene Moiety : Known for its electron-rich properties, potentially enhancing biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to this one. The presence of the piperazine and thiophene rings is associated with activity against various cancer cell lines. For instance, derivatives with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo.
Case Study: Inhibition of Cancer Cell Proliferation
A study examining the effects of related piperazine derivatives demonstrated significant inhibition of proliferation in human cancer cell lines (e.g., MCF-7 breast cancer cells). The compounds were tested using an MTT assay, revealing IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.4 | MCF-7 |
| Compound B | 3.2 | HeLa |
| Target Compound | 4.8 | MCF-7 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary data suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.
The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Neuropharmacological Effects
Given the piperazine moiety's known effects on the central nervous system, this compound may also exhibit neuropharmacological activities. Research into related compounds suggests potential anxiolytic or antidepressant effects.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperazine Derivative : Reaction of piperazine with appropriate carbonyl compounds.
- Introduction of the Thiophene Ring : Cyclization reactions involving thiophene derivatives.
- Final Coupling Reactions : To yield the final product through coupling strategies such as Suzuki or Heck reactions.
Optimization Studies
Optimization studies have focused on enhancing solubility and bioavailability through structural modifications, such as varying substituents on the piperazine ring or adjusting the fluorine position on the phenyl group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in substituents on the piperazine ring, aryl/heteroaryl groups, and linker regions. These variations impact molecular geometry, electronic properties, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Selected examples include:
Crystallographic and Hydrogen-Bonding Analysis
- Target Compound : Likely adopts an E-configuration around the α,β-unsaturated ketone, as seen in analogs like (E)-3-(4-fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one (C–C bond length: ~1.296 Å) . Piperazine rings typically exhibit chair conformations (e.g., puckering parameters Q = 0.498 Å in related structures) .
- Hydrogen Bonding : Intramolecular C–H···O/F interactions stabilize molecular conformation. For example, (E)-3-(2-ethoxyphenyl) derivatives form intermolecular C–H···O bonds (2.50–2.65 Å), influencing crystal packing and solubility .
- Crystal Systems: Analogs with bulky substituents (e.g., bis(4-methoxyphenyl)methyl) crystallize in monoclinic systems (P2₁/c) with large unit cells (V = 2422.4 ų), whereas simpler derivatives (e.g., furan-substituted) may adopt triclinic or orthorhombic systems .
Research Findings and Trends
Substituent Effects: Electron-Withdrawing Groups (e.g., 4-fluorophenyl): Enhance stability of the enone system and promote intermolecular hydrogen bonding . Heteroaryl Groups (thiophene vs. furan): Thiophene’s sulfur atom may improve binding affinity in sulfur-rich biological environments compared to furan’s oxygen .
Crystallographic Trends :
- Compounds with flexible linkers (e.g., prop-2-en-1-one) exhibit greater conformational diversity, while cyclopropane-containing analogs show restricted rotation, favoring defined crystal lattices .
- Hydrogen-bonding networks (C–H···O/F) are critical for crystal stability, as demonstrated by Etter’s graph-set analysis .
Synthetic Challenges :
- Cyclopropane rings require precise stereochemical control to avoid side reactions.
- Thiophene-containing intermediates may necessitate inert atmospheres due to sulfur’s reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
